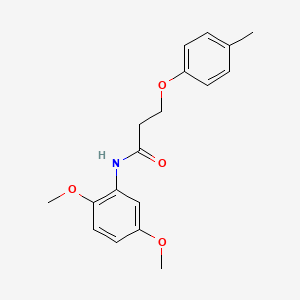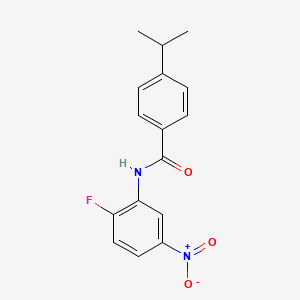![molecular formula C16H21N5O2 B5813835 4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as 'BIAT' and is a triazine-based aldehyde that has been extensively studied for its unique properties and potential applications.
作用機序
The mechanism of action of BIAT is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular components such as proteins, lipids, and DNA. These reactions can lead to the induction of cell death in cancer cells and the detection of ROS in cells.
Biochemical and Physiological Effects:
BIAT has been shown to have several biochemical and physiological effects in cells. In cancer cells, BIAT has been shown to induce apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins. In normal cells, BIAT has been shown to induce the production of ROS, which can lead to oxidative stress and cell damage.
実験室実験の利点と制限
One of the main advantages of BIAT is its high selectivity and sensitivity for ROS detection in cells. Additionally, BIAT is relatively easy to synthesize and can be purified using standard techniques. However, one of the limitations of BIAT is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of BIAT. One area of research is the development of new fluorescent probes based on the structure of BIAT for the detection of other cellular components such as metal ions and reactive nitrogen species. Another area of research is the investigation of the potential applications of BIAT in the development of new anti-cancer agents and other therapeutic agents. Finally, the study of the toxicity and pharmacokinetics of BIAT in vivo is an important area of research for the development of new biomedical applications.
合成法
The synthesis of BIAT involves the reaction of 4-hydroxybenzaldehyde with 4,6-bis(isopropylamino)-1,3,5-triazine in the presence of an acid catalyst. This reaction leads to the formation of BIAT, which can be purified using various techniques such as recrystallization, column chromatography, and HPLC.
科学的研究の応用
BIAT has been extensively studied for its potential applications in the field of chemical biology, medicinal chemistry, and material science. In chemical biology, BIAT has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. In medicinal chemistry, BIAT has been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. In material science, BIAT has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
特性
IUPAC Name |
4-[[4,6-bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-10(2)17-14-19-15(18-11(3)4)21-16(20-14)23-13-7-5-12(9-22)6-8-13/h5-11H,1-4H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKASHSXZJAMPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)OC2=CC=C(C=C2)C=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-biphenylyloxy)methyl]-4-methoxybenzylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813763.png)


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)

![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)

![1-(3-chlorophenyl)-4-[3-(2-methoxyphenyl)-2-propen-1-yl]piperazine](/img/structure/B5813831.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)
![4,6-dimethyl-2-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5813840.png)